2-(Difluoromethoxy)naphthalene-6-carboxylic acid chemical properties
2-(Difluoromethoxy)naphthalene-6-carboxylic acid chemical properties
An In-depth Technical Guide to 2-(Difluoromethoxy)naphthalene-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: A Molecule of Strategic Importance
2-(Difluoromethoxy)naphthalene-6-carboxylic acid is an advanced organic intermediate characterized by a rigid naphthalene scaffold functionalized with two key groups: a carboxylic acid at the 6-position and a difluoromethoxy group at the 2-position. The naphthalene-2,6-dicarboxylic acid core is a well-established building block for high-performance polymers, and its derivatives are widely explored in materials science and medicinal chemistry.[1]
The strategic incorporation of the difluoromethoxy (-OCF₂H) group is of particular significance in drug discovery. This moiety is recognized as a valuable bioisostere for hydroxyl, thiol, or methoxy groups. Its unique electronic properties and resistance to metabolic degradation allow medicinal chemists to circumvent common metabolic liabilities, such as O-demethylation, thereby enhancing the pharmacokinetic profile of drug candidates.[2][3] The -OCF₂H group acts as a lipophilic hydrogen bond donor, a rare and powerful characteristic that can be used to maintain or improve binding affinity to biological targets while increasing metabolic stability.[2][4] This guide provides a detailed overview of the known properties, a plausible synthetic pathway, and the rationale for the application of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid in modern research.
Physicochemical and Structural Profile
The core identity of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid is defined by its molecular structure and resulting chemical properties. While specific experimental data such as melting point and solubility are not widely published, a significant amount of information can be derived from its structure and from computed data.
Figure 1: Chemical structure of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid.
Table 1: Physicochemical Properties This table summarizes key computed properties for the molecule, primarily sourced from PubChem (CID 118854338).[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O₃ | PubChem[5] |
| Molecular Weight | 238.19 g/mol | PubChem[5] |
| IUPAC Name | 6-(difluoromethoxy)naphthalene-2-carboxylic acid | PubChem[5] |
| XLogP3 | 4.2 | PubChem (Computed)[5] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[5] |
| Rotatable Bond Count | 3 | PubChem (Computed)[5] |
| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[5] |
| Monoisotopic Mass | 238.04415044 Da | PubChem (Computed)[5] |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
The difluoromethoxy group is weakly electron-withdrawing and increases lipophilicity (logP) compared to a methoxy group, though to a lesser extent than a trifluoromethoxy group.[3] This modulation is a key tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Synthesis and Reactivity
While a specific, validated synthesis for 2-(Difluoromethoxy)naphthalene-6-carboxylic acid is not readily found in peer-reviewed literature, a robust and logical synthetic route can be proposed based on established chemical transformations. The most direct pathway involves the O-difluoromethylation of a suitable 6-hydroxynaphthalene-2-carboxylic acid precursor.
To prevent side reactions with the acidic carboxylic acid proton under the basic conditions typically required for difluoromethylation, the synthesis would logically proceed via a two-step sequence: esterification of the precursor followed by difluoromethylation and subsequent saponification.
Figure 2: Proposed synthetic workflow for 2-(Difluoromethoxy)naphthalene-6-carboxylic acid.
Representative Experimental Protocol: O-Difluoromethylation
The following protocol is adapted from a general and reliable procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[6][7] This method is presented as a representative example and would require optimization for the specific substrate, Methyl 6-hydroxy-2-naphthoate.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following a thorough hazard assessment.
Reaction: Methyl 6-hydroxy-2-naphthoate + ClCF₂COONa → Methyl 6-(difluoromethoxy)-2-naphthoate
Materials:
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Methyl 6-hydroxy-2-naphthoate (1.0 equiv)
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Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
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Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa, 2.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottomed flask with a magnetic stir bar
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Reflux condenser and oil bath
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add Methyl 6-hydroxy-2-naphthoate (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
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Add sodium chlorodifluoroacetate (2.0 equiv) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to 100 °C. Caution: The reaction involves the evolution of CO₂ gas; ensure the system is not sealed and is properly vented.[7]
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Stir the reaction at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired methyl 6-(difluoromethoxy)-2-naphthoate.
The final step would involve the standard saponification of the resulting ester with a base like sodium hydroxide, followed by acidic workup to yield the target carboxylic acid.
Applications in Drug Development and Medicinal Chemistry
The primary value of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid lies in its potential as a sophisticated building block for novel therapeutics. The rationale for its use is grounded in the established principles of medicinal chemistry, particularly the strategic use of fluorine to enhance drug-like properties.
Bioisosterism and Metabolic Stability
A frequent cause of drug failure is rapid metabolic degradation. Methoxy groups (-OCH₃) on aromatic rings are particularly susceptible to enzymatic O-demethylation by cytochrome P450 enzymes, creating a "metabolic hotspot."[3] Replacing a labile methoxy group with a robust difluoromethoxy group can block this metabolic pathway. The high strength of the carbon-fluorine bond makes the -OCF₂H group exceptionally stable to oxidative metabolism.[2]
Furthermore, the -OCF₂H group can serve as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group. Its acidic proton allows it to participate in hydrogen bonding interactions with protein targets, potentially preserving or enhancing binding affinity, while its fluorinated nature prevents the metabolic conjugation (e.g., glucuronidation) that often occurs with hydroxyl groups.[4]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-(Difluoromethoxy)-2-naphthoic acid | C12H8F2O3 | CID 118854338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
